![molecular formula C20H13IN2O2S B2561102 N-[3-(1,3-ベンゾチアゾール-2-イル)-4-ヒドロキシフェニル]-2-ヨードベンゾアミド CAS No. 292051-19-5](/img/structure/B2561102.png)
N-[3-(1,3-ベンゾチアゾール-2-イル)-4-ヒドロキシフェニル]-2-ヨードベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse biological activities
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from benzothiazole. For instance, derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide showed effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of halogen substituents has been correlated with enhanced antimicrobial potency .
Neurological Applications
Another area of interest is the compound's potential role in treating neurodegenerative diseases. Research indicates that benzothiazole derivatives can act as multi-target-directed ligands (MTDLs) aimed at neuroprotective effects and modulation of neurotransmitter systems . These compounds have been tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the pathophysiology of neurodegenerative disorders.
Synthesis and Characterization
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide typically involves multi-step organic reactions including halogenation, amidation, and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Evaluation
A study evaluated several benzothiazole derivatives for their anticancer properties against HCT116 cells. Among them, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide displayed substantial cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, various benzothiazole derivatives were screened for antimicrobial activity using the tube dilution method against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .
作用機序
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of Action
Benzothiazole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction with a suitable phenol derivative.
Iodination: The iodination of the benzamide can be achieved using iodine and a suitable oxidizing agent under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazoles
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
生物活性
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a hydroxyphenyl group and an iodobenzamide structure. The synthesis typically involves multi-step organic reactions, where benzothiazole derivatives are formed and subsequently modified to introduce the iodine and amide functionalities.
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of benzothiazole derivatives were synthesized and tested against five cancer lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231). The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 18e | NCI-H226 | 0.31 | |
Compound X | SK-N-SH | 0.45 | |
Compound Y | MDA-MB-231 | 0.92 |
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide exerts its effects is believed to involve the activation of procaspase-3, a critical component in the apoptotic pathway. Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the compound's ability to activate procaspase-3 .
Case Studies
A notable case study involved the evaluation of a related compound in an in vivo model where it demonstrated significant tumor reduction compared to controls. The study highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability, thus improving therapeutic efficacy .
Other Biological Activities
In addition to antitumor properties, compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM for certain derivatives .
Table 2: Antibacterial Activity of Related Compounds
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIULNXSHGQJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。